2,5-Dioxopyrrolidin-1-yl 2-methyl-4-nitrobenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-methyl-4-nitrobenzoate is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-methyl-4-nitrobenzoate typically involves a multi-step process. One common method includes the coupling reaction of 2-methyl-4-nitrobenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl 2-methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2,5-Dioxopyrrolidin-1-yl 2-methyl-4-aminobenzoate.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-methyl-4-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant properties and has shown activity in animal seizure models.
Biology: The compound is used in biochemical studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which is believed to contribute to its anticonvulsant effects . The compound’s interaction with these channels affects the flow of calcium ions, thereby modulating neuronal activity.
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2-methyl-4-nitrobenzoate can be compared with other pyrrolidine-2,5-dione derivatives such as:
2,5-Dioxopyrrolidin-1-yl 2-alkylacetamides: These compounds have similar structural features but differ in their side chains, leading to variations in their biological activity.
2,5-Dioxopyrrolidin-1-yl acrylate: This compound is used as a protein crosslinker and has different applications compared to this compound.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-methyl-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c1-7-6-8(14(18)19)2-3-9(7)12(17)20-13-10(15)4-5-11(13)16/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUHGLZHYGFUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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